molecular formula C12H15N3O2S B5762302 [(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea

[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea

Cat. No.: B5762302
M. Wt: 265.33 g/mol
InChI Key: DUTBEYLPBDOFHJ-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea is a compound belonging to the class of thiosemicarbazones. Thiosemicarbazones are known for their ability to coordinate with metal centers through nitrogen and sulfur atoms, which makes them valuable in various fields such as medicinal chemistry and material science. This compound, in particular, has garnered attention due to its potential biological and pharmacological properties, including antibacterial and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea typically involves the condensation of 3-(1,3-benzodioxol-5-yl)-2-methylpropanal with thiosemicarbazide. The reaction is carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of [(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea involves its ability to coordinate with metal ions through its nitrogen and sulfur atoms. This coordination can inhibit the activity of metalloenzymes, which are essential for the survival and proliferation of certain bacteria and viruses. Additionally, the compound can induce apoptosis in cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • [(E)-1,3-benzodioxol-5-ylmethylideneamino]-thiourea
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea is unique due to its specific structural features, such as the presence of the 1,3-benzodioxole moiety and the thiourea group. These features contribute to its distinct biological activities and its ability to form stable metal complexes, which are not as pronounced in similar compounds .

Properties

IUPAC Name

[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-8(6-14-15-12(13)18)4-9-2-3-10-11(5-9)17-7-16-10/h2-3,5-6,8H,4,7H2,1H3,(H3,13,15,18)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTBEYLPBDOFHJ-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC2=C(C=C1)OCO2)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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